This compound can be sourced from various suppliers specializing in chemical products, such as Sigma-Aldrich and Geno Chem, where it is available in different purities (typically around 97% to 98%) and forms (e.g., crystalline powder) . It is categorized under organic compounds with relevance in medicinal chemistry and synthetic organic chemistry due to its unique structural features.
The synthesis of 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one can be achieved through several methods:
These synthetic routes highlight the versatility in producing this compound while allowing for modifications that can lead to various derivatives with potentially enhanced properties.
The molecular structure of 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one features a bicyclic framework characterized by:
The structural representation can be denoted using SMILES notation as O=C1C2CC3CC2C(O1)C3O
, which provides insight into its connectivity and functional groups .
7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one participates in various chemical reactions due to its functional groups:
These reactions underscore the compound's utility in synthetic organic chemistry and potential applications in drug development.
The physical and chemical properties of 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 154.17 g/mol |
Boiling Point | 365.2°C |
Physical Form | Crystalline powder (off-white to pale yellow) |
Purity | Typically ≥ 97% |
Hazard Classification | GHS07 (Warning) |
These properties are critical for determining handling procedures and potential applications in research and industry .
7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has several scientific applications:
Achieving precise stereocontrol in the synthesis of the rel-(3R,3aR,5R,6aR,7R) isomer is paramount for its pharmaceutical utility. Key advances include:
Table 1: Stereoselective Approaches Comparison
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Key Advantage |
---|---|---|---|
Modified Feist-Bénary | Cinchona-derived PTC | >92% ee (dihydrofuran) | Direct furan formation |
Chiral Pool (Terpene) | (–)-β-Pinene | >99% ee (final product) | Avoids external chiral catalysts |
Rh-Catalyzed Cycloaddition | Rh(I)-(R,R)-DuPhos | >20:1 dr | Convergent, atom-economical |
The strained 3,5-methanocyclopenta bridge presents significant synthetic challenges. Efficient catalytic cyclization strategies have emerged:
The C7 hydroxyl group's stereospecific introduction is critical. Engineered biocatalysts offer sustainable solutions:
Table 2: Biocatalytic Hydroxylation Systems
Biocatalyst Type | Hydroxylation Efficiency | Stereoselectivity (7R:7S) | Key Requirement |
---|---|---|---|
Engineered AtP4H (E. coli) | >95% conversion | >99:1 | α-Ketoglutarate, O₂, Ascorbate |
Wild-type P450 (Streptomyces) | 70-85% conversion | >95:5 | Glucose cosubstrate, O₂ |
Immobilized Fungal Cells | 60-75% conversion | >90:10 | Controlled pH (6.5-7.5), O₂ |
Addressing solvent waste and energy consumption is critical for sustainable manufacturing:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8